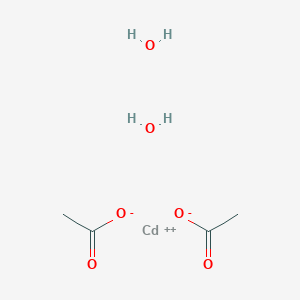

Cadmium acetate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

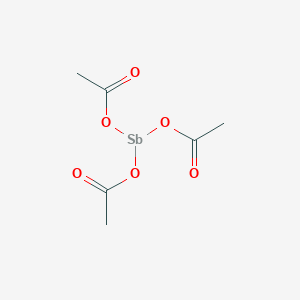

Cadmium acetate is a chemical compound with the formula Cd(O₂CCH₃)₂(H₂O)₂. It is available in both anhydrous and dihydrate forms, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography . Cadmium acetate is primarily used in the synthesis of other cadmium compounds and has applications in various scientific fields.

Vorbereitungsmethoden

Cadmium acetate can be synthesized through several methods:

- Cadmium oxide reacts with acetic acid and water to form cadmium acetate dihydrate:

Reaction with Acetic Acid: CdO+2CH₃CO₂H+H₂O→Cd(O₂CCH₃)₂(H₂O)₂

Reaction with Acetic Anhydride: Cadmium nitrate reacts with acetic anhydride to produce cadmium acetate.

Industrial production methods often involve these reactions under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Cadmium-Acetat durchläuft verschiedene chemische Reaktionen:

Oxidation: Cadmium-Acetat kann zu Cadmiumoxid oxidiert werden.

Reduktion: Es kann zu elementarem Cadmium reduziert werden.

Substitution: Cadmium-Acetat reagiert mit Trioctylphosphinsele nid zu Cadmiumselenid, einem Halbleitermaterial.

Komplexbildung: Cadmium-Acetat bildet Komplexe mit Liganden wie Ammoniak, was zu Verbindungen wie [Cd(NH₃)₄]²⁺ führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Essigsäure, Essigsäureanhydrid und Trioctylphosphinsele nid. Die Hauptprodukte, die gebildet werden, sind Cadmiumoxid, Cadmiumselenid und verschiedene Cadmiumkomplexe.

Wissenschaftliche Forschungsanwendungen

Cadmium-Acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Cadmium-Acetat übt seine Wirkung hauptsächlich durch Wechselwirkung mit zellulären Proteinen und Enzymen aus. Cadmiumionen können an Metallothionein in Leber und Nieren binden, was zu Nephrotoxizität führt. Cadmium hemmt auch DNA-Reparatur-Enzyme, was zu seinen krebserregenden Wirkungen beiträgt . Zu den molekularen Zielen gehören Metallothionein und verschiedene DNA-Reparaturproteine.

Wirkmechanismus

Cadmium acetate exerts its effects primarily through its interaction with cellular proteins and enzymes. Cadmium ions can bind to metallothionein in the liver and kidneys, leading to nephrotoxicity. Cadmium also inhibits DNA repair enzymes, contributing to its carcinogenic effects . The molecular targets include metallothionein and various DNA repair proteins.

Vergleich Mit ähnlichen Verbindungen

Cadmium-Acetat kann mit anderen Cadmiumverbindungen verglichen werden, wie z. B.:

- Cadmiumchlorid (CdCl₂)

- Cadmiumsulfid (CdS)

- Cadmiumoxid (CdO)

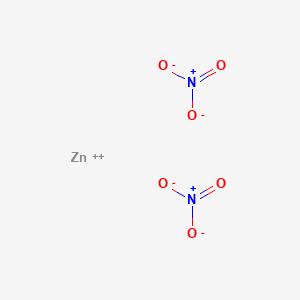

- Cadmiumnitrat (Cd(NO₃)₂)

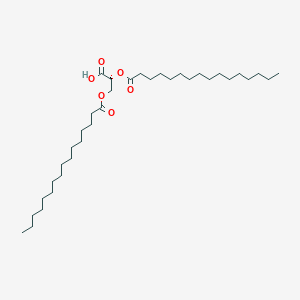

Cadmium-Acetat ist einzigartig in seiner Fähigkeit, Komplexe mit organischen Liganden zu bilden und als Vorläufer für Halbleitermaterialien zu dienen. Im Gegensatz zu Cadmiumchlorid und Cadmiumnitrat ist Cadmium-Acetat weniger wasserlöslich, was in bestimmten Anwendungen vorteilhaft sein kann .

Eigenschaften

CAS-Nummer |

5743-04-4 |

|---|---|

Molekularformel |

C2H6CdO3 |

Molekulargewicht |

190.48 g/mol |

IUPAC-Name |

acetic acid;cadmium;hydrate |

InChI |

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI-Schlüssel |

DJEVLLXYYDXCCO-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2] |

Kanonische SMILES |

CC(=O)O.O.[Cd] |

Color/Form |

Colorless crystals Monoclinic, colorless crystals |

Dichte |

2.34 at 68 °F (USCG, 1999) - Denser than water; will sink 2.34 g/cu cm Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/ 2.34 g/cm³ |

melting_point |

255 °C |

Physikalische Beschreibung |

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999) Colorless solid; [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Verwandte CAS-Nummern |

22429-86-3 (trihydrate) 5743-04-4 (dihydrate) 543-90-8 (Parent) |

Löslichkeit |

Soluble in water, ethanol Solubility in water: very good |

Synonyme |

cadmium acetate cadmium acetate, dihydrate cadmium acetate, trihydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

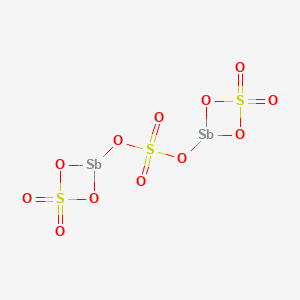

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cadmium acetate dihydrate?

A1: The molecular formula of this compound is Cd(CH3COO)2·2H2O, and its molecular weight is 266.52 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , ], Raman spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and X-ray photoelectron spectroscopy (XPS) [] to characterize this compound and its derivatives.

Q3: What is the thermal stability of this compound?

A3: Thermogravimetric analysis (TGA) reveals that this compound remains stable up to approximately 650 °C. [, ]

Q4: How does the choice of solvent affect the synthesis of this compound-based nanomaterials?

A4: Solvents play a crucial role in controlling the size and morphology of nanomaterials. For instance, using a mixture of ethylene glycol and water as a solvent during the solvothermal synthesis of cadmium selenide nanoparticles enables precise size control. []

Q5: How is this compound used in the synthesis of nanomaterials?

A5: this compound serves as a common cadmium source in various nanomaterial syntheses. For example, it's used to create cadmium sulfide (CdS) nanoparticles [, , , , , , , , ] and cadmium selenide (CdSe) quantum dots [, , , , , , ] with controlled size and optical properties.

Q6: How is computational chemistry employed in studying this compound?

A6: Researchers utilize computational methods, including density functional theory (DFT) calculations, to predict properties like chemical shifts in cadmium complexes, including this compound. [] These calculations provide insights into the electronic structure and reactivity of the compound.

Q7: What are the known toxicological effects of cadmium?

A7: Cadmium exposure can have detrimental effects on various organs. Studies indicate that cadmium can negatively impact liver function by affecting microsomal hemoproteins and heme oxygenase. [] Additionally, cadmium exposure raises concerns about potential toxicity to the reproductive system. []

Q8: What types of nanomaterials can be synthesized using this compound?

A8: this compound is a versatile precursor for synthesizing a variety of nanomaterials, including:

- Quantum dots: Cadmium selenide (CdSe) quantum dots with tunable bandgaps and photoluminescence properties can be synthesized using this compound. [, , , , , ]

- Nanoparticles: Cadmium sulfide (CdS) nanoparticles with controlled size and morphology are produced using this compound as a cadmium source. [, , , , , , , , ]

- Nanorods: Cadmium sulfide (CdS) nanorods with a preferential growth direction can be synthesized through pyrolysis using this compound and sulfur powder. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.